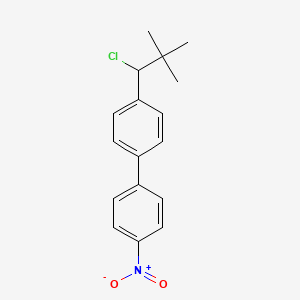
4-(1-Chloro-2,2-dimethylpropyl)-4'-nitro-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Chloro-2,2-dimethylpropyl)-4’-nitro-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound features a biphenyl core with a nitro group at the para position of one phenyl ring and a 1-chloro-2,2-dimethylpropyl group at the para position of the other phenyl ring. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Chloro-2,2-dimethylpropyl)-4’-nitro-1,1’-biphenyl typically involves the following steps:
Nitration of Biphenyl: Biphenyl is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position.
Friedel-Crafts Alkylation: The nitrated biphenyl undergoes Friedel-Crafts alkylation with 1-chloro-2,2-dimethylpropane in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the 1-chloro-2,2-dimethylpropyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This may include continuous flow reactors for nitration and alkylation steps, as well as advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4-(1-Chloro-2,2-dimethylpropyl)-4’-nitro-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the alkyl side chain, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products
Substitution: Products include derivatives with different functional groups replacing the chloro group.
Reduction: The major product is 4-(1-Amino-2,2-dimethylpropyl)-4’-nitro-1,1’-biphenyl.
Oxidation: Products include carboxylic acids or ketones derived from the oxidation of the alkyl side chain.
科学研究应用
4-(1-Chloro-2,2-dimethylpropyl)-4’-nitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of advanced materials, including polymers and liquid crystals, due to its unique structural properties.
作用机制
The mechanism of action of 4-(1-Chloro-2,2-dimethylpropyl)-4’-nitro-1,1’-biphenyl depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Chemical Reactivity: The presence of the nitro and chloro groups allows for various chemical transformations, making it a versatile intermediate in organic synthesis.
相似化合物的比较
Similar Compounds
4-(1-Chloro-2,2-dimethylpropyl)-4’-methoxy-1,1’-biphenyl: Similar structure but with a methoxy group instead of a nitro group.
4-(1-Chloro-2,2-dimethylpropyl)-4’-amino-1,1’-biphenyl: Similar structure but with an amino group instead of a nitro group.
4-(1-Chloro-2,2-dimethylpropyl)-4’-hydroxy-1,1’-biphenyl: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
4-(1-Chloro-2,2-dimethylpropyl)-4’-nitro-1,1’-biphenyl is unique due to the combination of the nitro and 1-chloro-2,2-dimethylpropyl groups, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
89727-56-0 |
|---|---|
分子式 |
C17H18ClNO2 |
分子量 |
303.8 g/mol |
IUPAC 名称 |
1-(1-chloro-2,2-dimethylpropyl)-4-(4-nitrophenyl)benzene |
InChI |
InChI=1S/C17H18ClNO2/c1-17(2,3)16(18)14-6-4-12(5-7-14)13-8-10-15(11-9-13)19(20)21/h4-11,16H,1-3H3 |
InChI 键 |
KPANGKMTHASDDZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


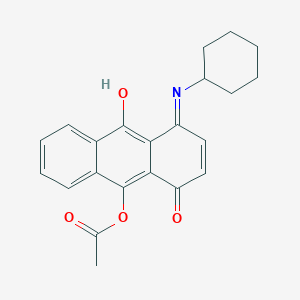
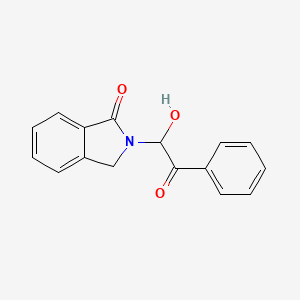
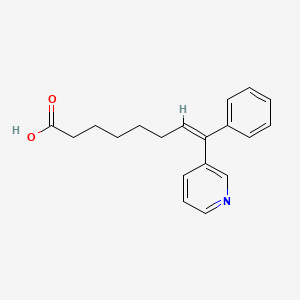
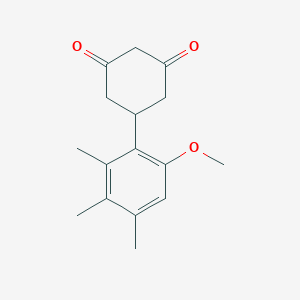
![5,6,7,8-Tetrahydrothieno[3,4-b]quinoxaline](/img/structure/B14377895.png)
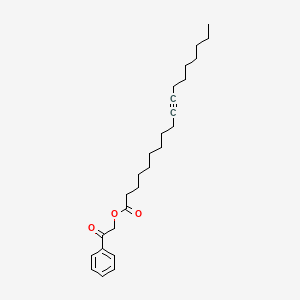
![N'-{4-[(6-Fluoro-1,3-benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14377922.png)
![6-Bromo-3-[4-(2-methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one](/img/structure/B14377926.png)

![4-Chloro-2-ethyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B14377932.png)
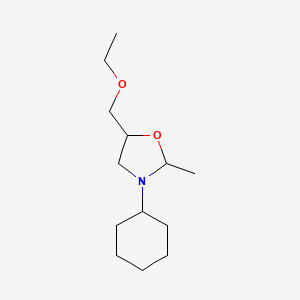
![1-[(4-Methylpiperazin-1-yl)methyl]naphthalen-2-ol](/img/structure/B14377941.png)
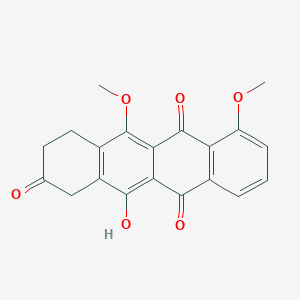
![1-Methyl-4-{[5-(propane-1-sulfinyl)pentyl]oxy}benzene](/img/structure/B14377950.png)
